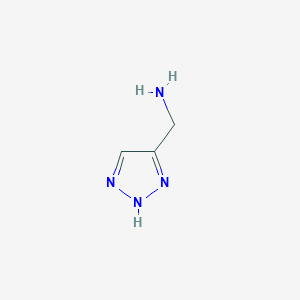

(1H-1,2,3-triazol-4-yl)Methanamine

Overview

Description

(1H-1,2,3-triazol-4-yl)Methanamine, also known as TMM or 4-amino-1,2,3-triazole, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TMM is a triazole derivative that has been extensively studied for its role in various biological and chemical processes.

Scientific Research Applications

Catalysis : The compound is a highly efficient catalyst for transfer hydrogenation of acetophenone derivatives, with up to 99% conversion and high turnover frequency (TOF) values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Surfactant in Copper-Catalyzed Reactions : It acts as a bi-functional surfactant for copper-catalyzed aerobic oxidation of alcohols in water (Nakarajouyphon et al., 2022).

Anticancer Activity : Compounds synthesized from this chemical have shown anticancer activities against human leukemia HL-60 cells and human hepatoma G2 cells (Dong & Wu, 2018).

Supramolecular Chemistry : 1,2,3-triazoles, a class to which this compound belongs, are versatile functional units with applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Clinical Efficacy : It has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Molecular Synthesis : The compound is used in synthesizing dinuclear NiII complexes with specific arrangements (Sangtrirutnugul et al., 2020).

Drug Manufacturing : Derivatives of 1,2,4-triazole, which is structurally related, are foundational for manufacturing new drugs (Safonov, Panasenko, & Knysh, 2017).

Inhibitor of H+,K+-ATPase : The protonated form of triazolyl substituted derivatives can inhibit H+,K+-ATPase, with Asp137 as the key binding site (Luo et al., 2015).

Safety and Hazards

Future Directions

The future directions of research involving “(1H-1,2,3-triazol-4-yl)Methanamine” and its analogs are promising. These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (1H-1,2,3-triazol-4-yl)Methanamine are largely defined by its triazole ring. The triazole ring is known for its high chemical stability and strong dipole moment

Cellular Effects

Some studies have shown that similar triazole compounds can have cytotoxic effects on certain cancer cell lines . These compounds have been shown to induce apoptosis and inhibit cell proliferation .

Molecular Mechanism

It has been suggested that similar triazole compounds may bind to the colchicine binding site of tubulin, a protein that is crucial for cell division .

Temporal Effects in Laboratory Settings

Similar triazole compounds have been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

Similar triazole compounds have been shown to have cytotoxic activities against tumor cell lines at certain concentrations .

properties

IUPAC Name |

2H-triazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFJQCFGHPMXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118724-05-3 | |

| Record name | 118724-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

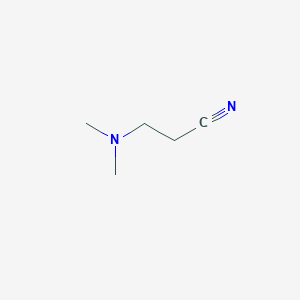

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

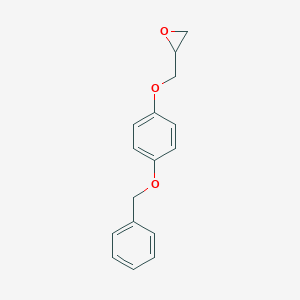

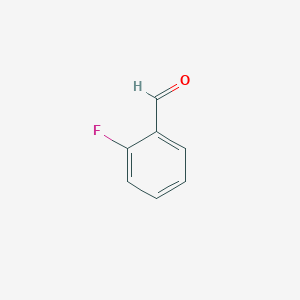

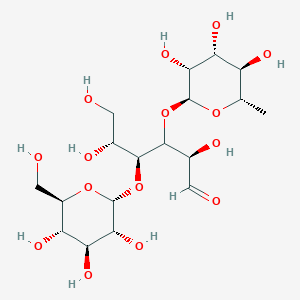

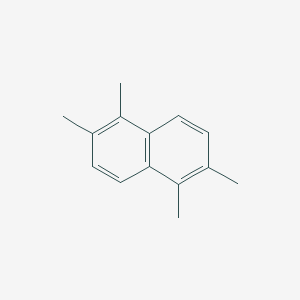

Feasible Synthetic Routes

Q & A

Q1: What synthetic approaches have been employed to produce compounds containing the (1H-1,2,3-triazol-4-yl)Methanamine moiety?

A1: Recent research demonstrates the successful synthesis of complex molecules incorporating the this compound scaffold using efficient, multi-step reactions. One approach involves a 1,3-dipolar cycloaddition reaction between 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine. This reaction, conducted in refluxing toluene, yields N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine in high yield [].

Q2: How is the structure of these synthesized this compound derivatives confirmed?

A2: Researchers rely on a combination of spectroscopic techniques and analytical methods to confirm the structure of newly synthesized compounds. Both studies utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as two-dimensional NMR experiments like COSY, HSQC, and HMBC [, ]. These techniques provide detailed information about the connectivity and environment of atoms within the molecule. Additionally, researchers employ techniques like Fourier-transform infrared spectroscopy (FT-IR) and high-resolution mass spectrometry (HRMS) to further characterize the synthesized compounds [, ]. These combined methodologies allow for unambiguous structural elucidation and confirmation of the target this compound derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)